molecular formula C10H17F3N4 B11727443 [2-(dimethylamino)ethyl]({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine

[2-(dimethylamino)ethyl]({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11727443
M. Wt: 250.26 g/mol
InChI Key: SXJYZZIQEXJFRT-UHFFFAOYSA-N
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Description

2-(dimethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound that features both a dimethylamino group and a trifluoroethyl-substituted pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine typically involves a multi-step process. One common method includes the reaction of 1-(2,2,2-trifluoroethyl)-1H-pyrazole with a suitable alkylating agent to introduce the dimethylaminoethyl group. The reaction conditions often require a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine can undergo various types of chemical reactions, including:

    Oxidation: The dimethylamino group can be oxidized to form N-oxides.

    Reduction: The trifluoroethyl group can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the dimethylamino group.

    Reduction: Reduced forms of the trifluoroethyl group.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(dimethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and material science.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, 2-(dimethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine is explored for its potential therapeutic applications. Its ability to modulate biological pathways can be harnessed for the treatment of diseases.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the trifluoroethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions enable the compound to modulate various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(dimethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine
  • 2-(dimethylamino)ethyl-1H-pyrazol-3-yl]methyl})amine
  • 2-(dimethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine

Uniqueness

The unique combination of the dimethylamino group and the trifluoroethyl-substituted pyrazole ring in 2-(dimethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine distinguishes it from other similar compounds. This structural arrangement imparts specific chemical and biological properties that can be leveraged in various applications.

Properties

Molecular Formula

C10H17F3N4

Molecular Weight

250.26 g/mol

IUPAC Name

N',N'-dimethyl-N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methyl]ethane-1,2-diamine

InChI

InChI=1S/C10H17F3N4/c1-16(2)4-3-14-5-9-6-15-17(7-9)8-10(11,12)13/h6-7,14H,3-5,8H2,1-2H3

InChI Key

SXJYZZIQEXJFRT-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNCC1=CN(N=C1)CC(F)(F)F

Origin of Product

United States

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